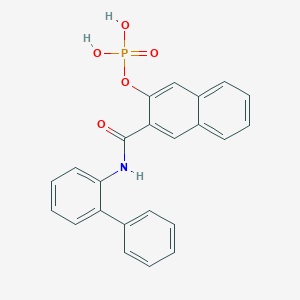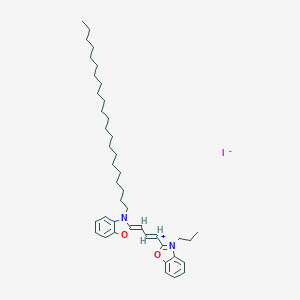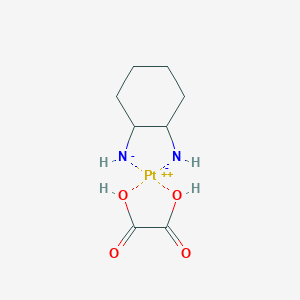
(2-Azanidylcyclohexyl)azanide;oxalic acid;platinum(2+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Azanidylcyclohexyl)azanide;oxalic acid;platinum(2+) is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. This compound is known for its unique structure, which includes a platinum(2+) ion coordinated with oxalic acid and (2-azanidylcyclohexyl)azanide ligands.
Mechanism of Action
Target of Action
The primary target of (2-Azanidylcyclohexyl)azanide;oxalic acid;platinum(2+), also known as Oxaliplatin, is DNA . This compound is known for its ability to inhibit DNA replication and repair .
Mode of Action
Oxaliplatin interacts with its target, DNA, by forming covalent bonds. This results in the formation of DNA adducts, which distort the DNA helix and prevent normal DNA replication and transcription .
Biochemical Pathways
The formation of DNA adducts by Oxaliplatin affects various biochemical pathways. The most significant of these is the DNA replication pathway. The distortion of the DNA helix prevents the normal functioning of DNA polymerase, an enzyme crucial for DNA replication. This leads to DNA replication stress and eventually cell death .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Oxaliplatin are complex. It is administered intravenously, ensuring 100% bioavailability . The exact pharmacokinetic properties of Oxaliplatin are still under investigation.
Result of Action
The result of Oxaliplatin’s action at the molecular level is the inhibition of DNA replication, leading to cell death . At the cellular level, this results in a reduction in tumor size and improved patient survival rates in various types of cancer, including colorectal cancer and advanced ovarian cancer .
Action Environment
The action, efficacy, and stability of Oxaliplatin can be influenced by various environmental factors. For example, the pH of the tumor microenvironment can affect the drug’s stability and efficacy. Additionally, the presence of other chemotherapy drugs can influence Oxaliplatin’s action, as it is commonly used in combination with other drugs .
Preparation Methods
The synthesis of (2-Azanidylcyclohexyl)azanide;oxalic acid;platinum(2+) typically involves the reaction of platinum(2+) salts with oxalic acid and (2-azanidylcyclohexyl)azanide under controlled conditions. The reaction conditions often include specific temperatures, pH levels, and solvents to ensure the proper formation of the compound. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
(2-Azanidylcyclohexyl)azanide;oxalic acid;platinum(2+) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of platinum.
Reduction: Reduction reactions can convert the platinum(2+) ion to a lower oxidation state.
Substitution: The ligands in the compound can be substituted with other ligands under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions.
Scientific Research Applications
(2-Azanidylcyclohexyl)azanide;oxalic acid;platinum(2+) has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various chemical reactions due to its unique coordination properties.
Medicine: It is being investigated for its potential use in chemotherapy treatments, similar to other platinum-based compounds like oxaliplatin.
Industry: The compound is used in industrial processes that require platinum-based catalysts.
Comparison with Similar Compounds
(2-Azanidylcyclohexyl)azanide;oxalic acid;platinum(2+) can be compared with other platinum-based compounds such as:
Oxaliplatin: Used in chemotherapy, particularly for colorectal cancer.
Cisplatin: Another widely used chemotherapy drug.
Carboplatin: Known for its use in treating various cancers with fewer side effects compared to cisplatin. The uniqueness of (2-Azanidylcyclohexyl)azanide;oxalic acid;platinum(2+) lies in its specific ligand structure, which may offer different reactivity and selectivity in its applications.
Properties
CAS No. |
61758-77-8 |
|---|---|
Molecular Formula |
C₈H₁₄N₂O₄Pt |
Molecular Weight |
397.3 g/mol |
IUPAC Name |
(2-azanidylcyclohexyl)azanide;oxalic acid;platinum(2+) |
InChI |
InChI=1S/C6H12N2.C2H2O4.Pt/c7-5-3-1-2-4-6(5)8;3-1(4)2(5)6;/h5-8H,1-4H2;(H,3,4)(H,5,6);/q-2;;+2 |
InChI Key |
DRMCATBEKSVAPL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)[NH-])[NH-].C(=O)(C(=O)O)O.[Pt+2] |
Synonyms |
[SP-4-2-(1S-trans)]-(1,2-Cyclohexanediamine-N,N’)[ethanedioato(2-)-O,O’]platinum; _x000B_(SP-4-2)-[(1S,2S)-1,2-Cyclohexanediamine-kN,kN’][ethanedioato(2-)-kO1,kO2]platinum; (1S-trans)-1,2-Cyclohexanediamine Platinum Complex; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethanone, 1-[4-hydroxy-3-(methylamino)phenyl]- (9CI)](/img/structure/B130739.png)
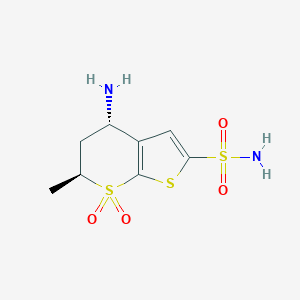

![Bicyclo[2.2.2]octa-2,5-diene-2-carboxylic acid](/img/structure/B130743.png)

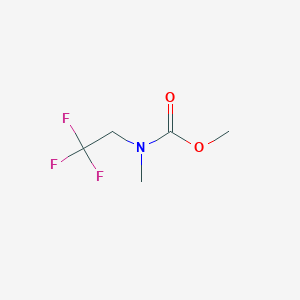
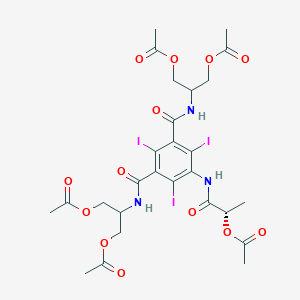

![N,N'-Bis[2-(acetyloxy)-1-[(acetyloxy)methyl]ethyl]-5-amino-2,4,6-triiodo-1,3-benzenedicarboxamide](/img/structure/B130757.png)
